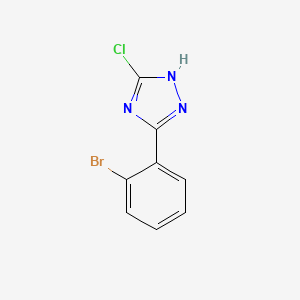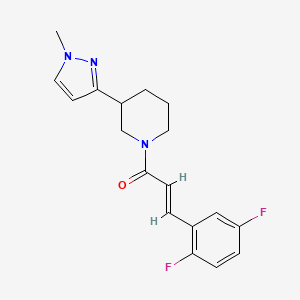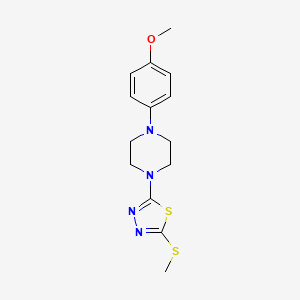
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-(methylthio)-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-(methylthio)-1,3,4-thiadiazole” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals, and a thiadiazole ring, which is a type of heterocycle . The methoxyphenyl group suggests the presence of a phenyl ring (a component of benzene) with a methoxy group (-O-CH3) attached .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperazine ring is a six-membered ring with two nitrogen atoms opposite each other. The thiadiazole is a five-membered ring containing two nitrogen atoms and one sulfur atom .Chemical Reactions Analysis
Again, without specific studies or data on this compound, it’s difficult to provide a detailed chemical reactions analysis. The reactivity of this compound would likely be influenced by the presence of the piperazine and thiadiazole rings, as well as the methoxy and methylthio groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methoxy and methylthio groups could impact its solubility .Scientific Research Applications
Potent PPARpan Agonist Synthesis
An efficient synthesis pathway for a potent PPARpan agonist, which utilizes a compound structurally related to 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-(methylthio)-1,3,4-thiadiazole, has been developed. This synthesis involves regioselective carbon-sulfur bond formation and introduces an efficient method for coupling bishydroxymethylthiazole with 4-hydroxythiophenol, showcasing the compound's utility in creating therapeutically relevant molecules (Guo et al., 2006).
Antibacterial Applications
Research into the antibacterial activity of fused heterocyclic thiadiazole compounds, derived from 2-(4-methoxyphenyl)-5-amino-1,3,4-thiadiazole, demonstrates the potential of these compounds against both Gram-positive and Gram-negative bacteria. The introduction of polar groups has been shown to enhance antibacterial activity, suggesting the compound's role in developing new antibacterial agents (Hu et al., 2008).
Biological Activities
Novel 1,3,4-thiadiazole amide derivatives containing piperazine, synthesized from aminothiourea and carbon disulfide, demonstrated inhibitory effects on Xanthomonas campestris pv. oryzae and showed potential antiviral activity against tobacco mosaic virus. This indicates the compound's significance in agricultural and antiviral research applications (Xia, 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylsulfanyl-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS2/c1-19-12-5-3-11(4-6-12)17-7-9-18(10-8-17)13-15-16-14(20-2)21-13/h3-6H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSLVENFJPGSTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NN=C(S3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-(methylthio)-1,3,4-thiadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

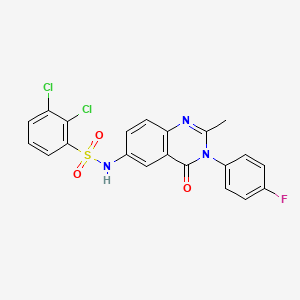
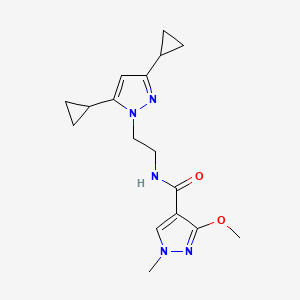
![8-(4-ethoxyphenyl)-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2572534.png)
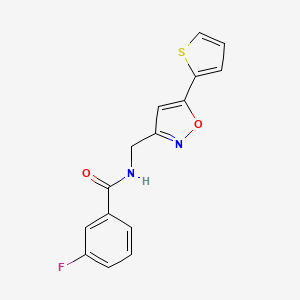
![4-chloro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2572540.png)
![(2S)-6-tert-butoxycarbonyl-6-azaspiro[2.5]octane-2-carboxylic acid](/img/structure/B2572542.png)
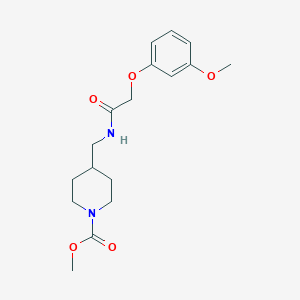
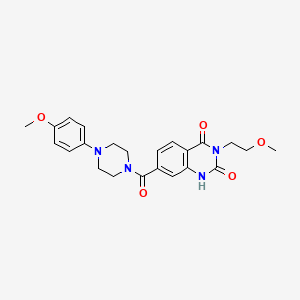
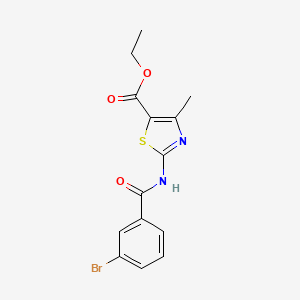
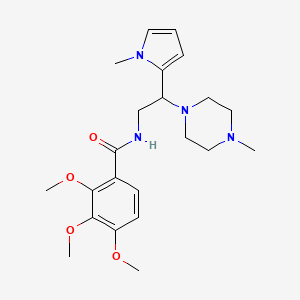
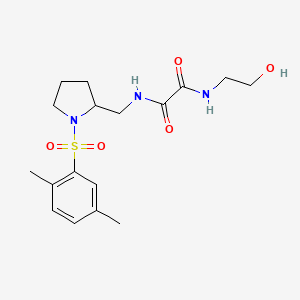
![N-Methyl-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]prop-2-enamide](/img/structure/B2572551.png)
